molecular formula C9H8ClN3S B14714202 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine CAS No. 7119-00-8

5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14714202
CAS No.: 7119-00-8
M. Wt: 225.70 g/mol
InChI Key: SPOBELGUDZKBFG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chloromethyl group and the phenyl ring attached to the thiadiazole core imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiadiazoles

Scientific Research Applications

5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins by binding to key enzymes involved in these pathways. The presence of the chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-2-methoxy-benzaldehyde: This compound shares the chloromethyl group but has a different aromatic ring structure.

    5-Chloromethylfurfural: This compound has a furan ring instead of a thiadiazole ring.

Uniqueness

5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine is unique due to the combination of the thiadiazole ring and the chloromethyl group. This combination imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of the phenyl ring further enhances its stability and potential for various applications .

Properties

CAS No.

7119-00-8

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c10-6-8-12-13-9(14-8)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)

InChI Key

SPOBELGUDZKBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)CCl

Origin of Product

United States

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